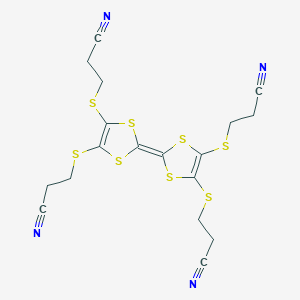

![molecular formula C10H10N2O2S B177485 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-76-7](/img/structure/B177485.png)

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

説明

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸は、チエノ環とピリジン環の両方を有する複素環式化合物です。

2. 製法

合成経路と反応条件

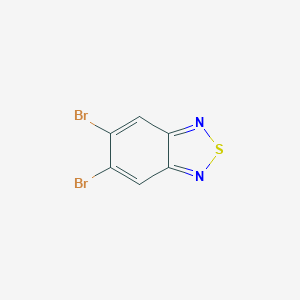

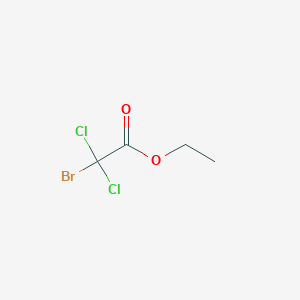

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸の合成は、通常、適切な前駆体の環化反応を含みます。一般的な方法としては、4,6-ジメチル-2-チオキソ-1,2-ジヒドロピリジン-3-カルボニトリルとクロロ酢酸エチルを、炭酸カリウムやエトキシナトリウムなどの塩基の存在下で反応させる方法があります。 この反応は、トープ・ツィーグラー環化を経て、目的の生成物を生成します .

工業的製造方法

この化合物の工業的製造は、同様の合成経路を用いる場合がありますが、規模が大きくなります。連続フローリアクターの使用や反応条件の最適化により、生成物の収率と純度を高めることができます。さらに、環境に優しい溶媒や触媒を使用するなど、グリーンケミストリーの原則を導入することで、プロセスをより持続可能なものにすることができます。

3. 化学反応解析

反応の種類

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸は、様々な化学反応を起こします。これには、以下のようなものがあります。

酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化することができます。

還元: 還元反応により、ニトロ基をアミノ基に変換することができます。

置換: アミノ基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化リチウムアルミニウムまたは触媒存在下での水素ガスなどの還元剤を使用することができます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を、置換反応に使用することができます。

主な生成物

酸化: スルホキシドとスルホン。

還元: アミノ誘導体。

置換: アルキル化またはアシル化された生成物。

4. 科学研究への応用

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸は、いくつかの科学研究に応用されています。

化学: 様々な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害剤や受容体リガンドの研究に使用されています。

産業: この化合物は、農薬や特定の電子特性を持つ材料の合成に使用されています。

生化学分析

Biochemical Properties

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds, which are of pharmaceutical interest . The compound’s amino and carboxylic acid groups enable it to participate in nucleophilic and electrophilic reactions, respectively, making it a valuable intermediate in organic synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial and antitumor activities, indicating its potential to alter cellular processes significantly

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form stable complexes with target molecules, thereby modulating their activity. For example, it has been used to synthesize compounds that inhibit enzymes involved in central nervous system diseases . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

化学反応の分析

Types of Reactions

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

科学的研究の応用

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the synthesis of agrochemicals and materials with specific electronic properties.

作用機序

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。例えば、医薬品化学では、特定の酵素や受容体の阻害剤として作用し、生物学的経路を調節することができます。正確なメカニズムは、特定の用途や標的によって異なる可能性があります。

類似化合物との比較

類似化合物

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボキサミド: カルボン酸基の代わりにカルボキサミド基を持つ類似の構造.

(3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-イル)(2,4-ジクロロフェニル)メタノン: 芳香環にさらなる置換基を含む.

独自性

3-アミノ-4,6-ジメチルチエノ[2,3-b]ピリジン-2-カルボン酸は、官能基と環系の特定の組み合わせにより、独自の化学反応性と多様な用途の可能性を秘めており、その点で独特です。

特性

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJIMYHPMEMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350235 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58327-76-7 | |

| Record name | 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid in the synthesis of disperse dyes?

A1: this compound serves as a key intermediate in the synthesis of a series of azo dyes. [] It reacts with various aryl diazonium compounds, resulting in the replacement of the carboxylic acid group and formation of 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines. These resulting compounds exhibit color properties and are used as disperse dyes for polyester fabrics. []

Q2: Are there any details about the material compatibility of the synthesized dyes with polyester fibers?

A2: The research highlights that the synthesized 3-amino-2-arylazo-4,6-dimethylthieno[2,3-b]pyridines demonstrate "excellent pick-up" on polyester fibers. [] This suggests good material compatibility and adhesion of the dyes to the polyester substrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)